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Compound of Interest

Compound Name: Ethyl 4-oxoheptanoate

Cat. No.: B1313882 Get Quote

An In-depth Technical Guide to Ethyl 4-
oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-oxoheptanoate, including

its nomenclature, physicochemical properties, and relevant experimental methodologies. The

information is intended to support research and development activities in the fields of chemistry

and life sciences.

Nomenclature: Synonyms and Alternative Names
Ethyl 4-oxoheptanoate is known by several alternative names and identifiers in chemical

literature and databases. A structured compilation of these is provided below for easy

reference.
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Type Name / Identifier

IUPAC Name ethyl 4-oxoheptanoate

Synonyms 4-Ketoenanthic acid ethyl ester

4-oxo-heptanoic acid ethyl ester

ethyl hexan-3-onecarboxylate

3-oxo-hexanecarboxylic acid ethyl ester

CAS Number 14369-94-9

PubChem CID 12271529

Molecular Formula C₉H₁₆O₃

InChI Key UEHFASAMWCNVSV-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data
The following table summarizes key quantitative data for Ethyl 4-oxoheptanoate, compiled

from various chemical databases.
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Property Value Source

Molecular Weight 172.22 g/mol PubChem[1]

Appearance Colorless to pale yellow liquid Assumed

Boiling Point Not available

Density Not available

Refractive Index Not available

¹H NMR Spectroscopy
Predicted and experimental

data available
PubChem[1]

¹³C NMR Spectroscopy
Predicted and experimental

data available
PubChem[1]

Mass Spectrometry GC-MS data available PubChem[1]

IR Spectroscopy FTIR data available PubChem[1]

Experimental Protocols
Detailed methodologies for the synthesis and analysis of Ethyl 4-oxoheptanoate are provided

below. These protocols are based on established methods for similar β-keto esters.

3.1. Synthesis of Ethyl 4-oxoheptanoate via Acylation of Ethyl Acetoacetate

This method involves the acylation of the enolate of ethyl acetoacetate with an appropriate acyl

chloride, followed by hydrolysis and decarboxylation.

Materials:

Ethyl acetoacetate

Sodium ethoxide (NaOEt) or other suitable base

Butyryl chloride (butanoyl chloride)

Anhydrous ethanol
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Anhydrous diethyl ether or tetrahydrofuran (THF)

Hydrochloric acid (HCl), 2 M

Saturated sodium bicarbonate solution (NaHCO₃)

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a

magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g.,

argon or nitrogen), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol. To this

solution, add ethyl acetoacetate (1.0 equivalent) dropwise with stirring at room temperature.

Acylation: After the formation of the enolate, cool the reaction mixture to 0 °C in an ice bath.

Add butyryl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the

temperature below 10 °C.

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to

room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by

thin-layer chromatography (TLC).

Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M

HCl until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and

extract with diethyl ether (3 x 50 mL).

Purification: Combine the organic layers and wash sequentially with water, saturated

NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove

the solvent under reduced pressure using a rotary evaporator. The crude product can be

further purified by vacuum distillation.

3.2. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:
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Gas chromatograph coupled to a mass spectrometer (GC-MS).

Capillary column suitable for the analysis of esters and ketones (e.g., HP-5ms, DB-5ms).

GC Conditions (suggested):

Injector Temperature: 250 °C

Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C,

and hold for 5 minutes.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Injection Volume: 1 µL (split or splitless injection can be used depending on the

concentration).

MS Conditions (suggested):

Ion Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 40-400.

Sample Preparation: Dilute a small amount of the sample in a suitable solvent (e.g., ethyl

acetate or dichloromethane) to a concentration of approximately 1 mg/mL.

3.3. Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

NMR spectrometer (e.g., 400 MHz or higher).

Standard 5 mm NMR tubes.

Sample Preparation:
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¹H NMR: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform

(CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

¹³C NMR: Dissolve 20-50 mg of the sample in approximately 0.6 mL of CDCl₃ with TMS.

Data Acquisition:

Acquire standard ¹H and ¹³C{¹H} NMR spectra at room temperature. For ¹³C NMR, a

sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Expected ¹H NMR signals (in CDCl₃):

Triplet corresponding to the methyl protons of the ethyl ester group.

Quartet corresponding to the methylene protons of the ethyl ester group.

Multiplets corresponding to the methylene protons of the heptanoate chain.

Triplet corresponding to the terminal methyl protons of the heptanoate chain.

Expected ¹³C NMR signals (in CDCl₃):

Signals for the carbonyl carbons of the ketone and ester groups.

Signal for the O-CH₂ carbon of the ethyl ester.

Signals for the methylene carbons of the heptanoate chain.

Signals for the methyl carbons of the ethyl ester and the heptanoate chain.

Biological Context: Potential Role as a Quorum
Sensing Inhibitor
While specific biological activities of Ethyl 4-oxoheptanoate are not extensively documented,

β-keto esters as a class of compounds have been investigated for their potential to interfere

with bacterial communication, a process known as quorum sensing (QS).[2][3][4] In many

Gram-negative bacteria, QS is mediated by N-acyl-homoserine lactone (AHL) signaling
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molecules. These AHLs bind to and activate LuxR-type transcriptional regulators, leading to the

expression of genes involved in virulence and biofilm formation.[2]

Due to their structural similarity to the acyl portion of AHLs, it is hypothesized that β-keto esters

like Ethyl 4-oxoheptanoate could act as competitive inhibitors, binding to the LuxR-type

receptors without activating them, thereby disrupting QS-mediated gene expression.[1][2]

Below is a diagram illustrating the proposed mechanism of quorum sensing inhibition by a

generic β-keto ester.
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Caption: Proposed mechanism of quorum sensing inhibition by β-keto esters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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